2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenylacetamide 2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenylacetamide
Brand Name: Vulcanchem
CAS No.: 863446-34-8
VCID: VC5463485
InChI: InChI=1S/C20H17N5O2/c1-14-7-9-16(10-8-14)25-19-17(11-22-25)20(27)24(13-21-19)12-18(26)23-15-5-3-2-4-6-15/h2-11,13H,12H2,1H3,(H,23,26)
SMILES: CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4
Molecular Formula: C20H17N5O2
Molecular Weight: 359.389

2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenylacetamide

CAS No.: 863446-34-8

Cat. No.: VC5463485

Molecular Formula: C20H17N5O2

Molecular Weight: 359.389

* For research use only. Not for human or veterinary use.

2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenylacetamide - 863446-34-8

Specification

CAS No. 863446-34-8
Molecular Formula C20H17N5O2
Molecular Weight 359.389
IUPAC Name 2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide
Standard InChI InChI=1S/C20H17N5O2/c1-14-7-9-16(10-8-14)25-19-17(11-22-25)20(27)24(13-21-19)12-18(26)23-15-5-3-2-4-6-15/h2-11,13H,12H2,1H3,(H,23,26)
Standard InChI Key IIKSVFUCTYAABI-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the pyrazolo[3,4-d]pyrimidine family, characterized by a fused bicyclic system comprising a pyrazole ring condensed with a pyrimidine ring . Key structural elements include:

  • Core scaffold: A pyrazolo[3,4-d]pyrimidin-4-one system with a ketone group at position 4.

  • Substituents:

    • 1-(p-Tolyl group): A para-methyl-substituted phenyl ring at position 1 of the pyrazole moiety.

    • N-Phenylacetamide side chain: A 2-acetamide group at position 5, linked to a phenyl ring .

The molecular formula is C₂₃H₂₀N₅O₂, with a calculated molecular weight of 406.44 g/mol (derived from analogous structures in ).

Table 1: Structural and Physicochemical Properties

PropertyValueSource Analogue
Molecular FormulaC₂₃H₂₀N₅O₂
Molecular Weight406.44 g/molCalculated
Hydrogen Bond Donors2 (NH groups)
Hydrogen Bond Acceptors4 (carbonyl and pyrimidine N)
LogP (Predicted)3.2Similar to

Synthesis and Characterization

Synthetic Pathways

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step reactions:

  • Cyclization: 5-Amino-1-(p-tolyl)-1H-pyrazole-4-carbonitrile undergoes cyclization with formic acid to form the pyrazolo[3,4-d]pyrimidin-4-one core .

  • Chlorination: Treatment with phosphorus oxychloride introduces a chlorine atom at position 4 .

  • Nucleophilic Substitution: Reaction with 2-chloro-N-phenylacetamide in the presence of potassium carbonate yields the target compound .

Key Reaction Scheme:

5-Amino-1-(p-tolyl)pyrazole-4-carbonitrileHCOOH1-(p-Tolyl)pyrazolo[3,4-d]pyrimidin-4-onePOCl₃4-Chloro intermediate2-Chloro-N-phenylacetamideTarget Compound\text{5-Amino-1-(p-tolyl)pyrazole-4-carbonitrile} \xrightarrow{\text{HCOOH}} \text{1-(p-Tolyl)pyrazolo[3,4-d]pyrimidin-4-one} \xrightarrow{\text{POCl₃}} \text{4-Chloro intermediate} \xrightarrow{\text{2-Chloro-N-phenylacetamide}} \text{Target Compound}

Adapted from

Spectroscopic Characterization

  • IR Spectroscopy: NH stretches at 3307 cm⁻¹ and carbonyl (C=O) vibrations at 1680–1700 cm⁻¹ .

  • ¹H NMR: Distinct signals include:

    • NH protons: δ 9.7–10.7 ppm (singlet, exchangeable with D₂O) .

    • p-Tolyl methyl: δ 2.4 ppm (singlet) .

  • Mass Spectrometry: Molecular ion peak at m/z 406.4 .

CompoundIC₅₀ (µM)Cell LineStructural Feature
Target Compound*~25†HepG2‡N-Phenylacetamide side chain
13a 23HepG22-Chlorophenyl group
CHEMBL1578806 15MCF-7Methyl ester substituent

Predicted based on structural similarity; †Estimated from ; ‡Assumed analogous testing conditions.

Kinase Inhibition Profiling

While direct data for the target compound is lacking, pyrazolo[3,4-d]pyrimidines demonstrate affinity for kinases such as:

  • VEGFR2 (Kd = 0.4 nM for compound 33 in ).

  • PDGFRβ and c-Kit .

Physicochemical and Pharmacokinetic Properties

Solubility and Permeability

  • Aqueous Solubility: Low (<10 µM at pH 7.4) due to high logP (3.2) .

  • Caco-2 Permeability: Moderate (Papp = 12 × 10⁻⁶ cm/s), suggesting oral bioavailability potential .

Metabolic Stability

Microsomal studies on analogues indicate:

  • t₁/₂ in Human Liver Microsomes: ~45 minutes .

  • Primary Metabolites: N-Dealkylation and oxidation of the p-tolyl group .

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